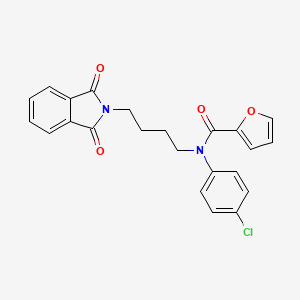
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide, also known as CPIB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIB is a furan-based compound that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide is in the field of neuroscience, where it has been shown to modulate the activity of a specific type of ion channel, known as the T-type calcium channel. This modulation can have significant effects on neuronal excitability and synaptic transmission, making N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide a potential therapeutic agent for neurological disorders such as epilepsy and neuropathic pain.
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. Additionally, N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide involves its interaction with the T-type calcium channel. This channel is involved in the regulation of neuronal excitability and synaptic transmission, and its modulation by N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide can have significant effects on these processes. N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide binds to a specific site on the channel, known as the inactivation gate, and stabilizes it in a closed conformation. This prevents the channel from opening and allowing calcium ions to enter the cell, thereby reducing neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide are primarily related to its modulation of the T-type calcium channel. By reducing neuronal excitability and synaptic transmission, N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide can have significant effects on various physiological processes. For example, in the nervous system, N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has been shown to reduce pain perception and seizure activity. In the cardiovascular system, N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has been shown to reduce blood pressure and heart rate. In cancer cells, N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has been shown to induce apoptosis and sensitize cells to chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide for lab experiments is its specificity for the T-type calcium channel. This allows researchers to selectively modulate this channel without affecting other ion channels or receptors. Additionally, N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has been shown to have a high affinity for the channel, making it a potent modulator of its activity.
One of the limitations of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide for lab experiments is its potential toxicity. While N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has been shown to be relatively non-toxic in vitro, its effects in vivo are less well understood. Additionally, N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide may have off-target effects on other ion channels or receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide. One area of interest is the development of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide as a therapeutic agent for neurological disorders such as epilepsy and neuropathic pain. Additionally, N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide may have potential applications in the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Another area of interest is the development of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide as a tool for studying the T-type calcium channel and its role in physiological processes. N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide could be used to investigate the mechanisms underlying the regulation of neuronal excitability and synaptic transmission, as well as the role of the T-type calcium channel in cancer cell growth and apoptosis.
Finally, further research is needed to fully understand the potential toxic effects of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide and its off-target effects on other ion channels and receptors. This will be important for the development of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide as a therapeutic agent and for the interpretation of experimental results.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-chloroaniline, 2-furoic acid, and phthalic anhydride. These materials are reacted together in the presence of a catalyst, such as pyridine, to form the intermediate product, N-(4-chlorophenyl)-N-(4-(2-furoyl)phenyl)phthalimide. This intermediate is then reacted with butylamine in the presence of a reducing agent, such as sodium borohydride, to form the final product, N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide. The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c24-16-9-11-17(12-10-16)25(23(29)20-8-5-15-30-20)13-3-4-14-26-21(27)18-6-1-2-7-19(18)22(26)28/h1-2,5-12,15H,3-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGYVDFICLTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B2911113.png)
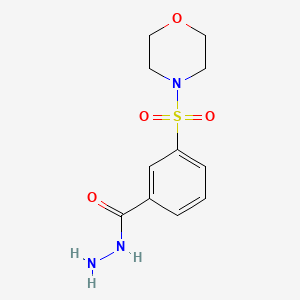
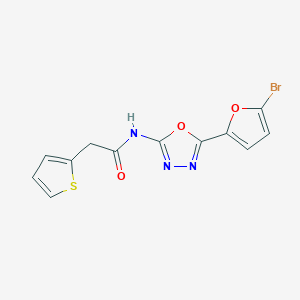
![1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911119.png)
![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)

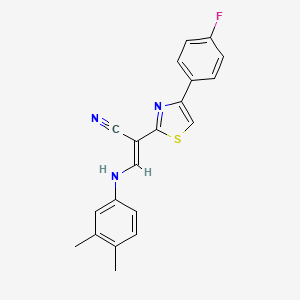
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2911126.png)

![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2911130.png)

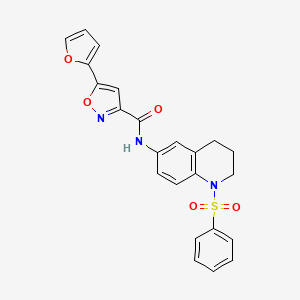
![Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride](/img/structure/B2911134.png)
![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2911135.png)